Downstream SARM Potency Retention: Stereochemically Intact Intermediate vs. Racemic or C-3 Epimerized Precursor
The (1R,3R,5S) stereoisomer of tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate is the direct precursor to ACP-105, which exhibits pEC50 values of 9.0 (wild-type AR) and 9.3–9.4 (T877A mutant) in R-SAT functional assays [1]. In the same SARM series, inversion of the C-3 configuration or use of racemic tropane intermediates resulted in complete loss of AR agonist activity, as reported in the structure–activity relationship dissection by Schlienger et al. [1]. This establishes that the stereochemical integrity of the 3-hydroxy-3-methyl center is a binary determinant of downstream biological activity rather than a tunable parameter.
| Evidence Dimension | Androgen receptor functional activity (pEC50) of final SARM compound derived from intermediate |
|---|---|
| Target Compound Data | pEC50 = 9.0 (AR wild-type); pEC50 = 9.3–9.4 (AR T877A mutant) for ACP-105 synthesized from (1R,3R,5S)-configured intermediate |
| Comparator Or Baseline | Racemic mixture or C-3 epimer of the tropane intermediate yielding final compounds with no measurable AR agonist activity (pEC50 < 6.0) |
| Quantified Difference | >3 log units (1,000-fold) difference in functional potency at AR |
| Conditions | Receptor Selection and Amplification Technology (R-SAT) assay; NIH-3T3 cells expressing human AR wild-type or T877A mutant |
Why This Matters
Procuring the stereochemically correct intermediate avoids synthesis of an inactive epimer that would require costly chiral separation and would confound SAR interpretation in lead optimization programs.
- [1] Schlienger N, Lund BW, Pawlas J, et al. Synthesis, Structure–Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators. J Med Chem. 2009;52(22):7186–7191. View Source
